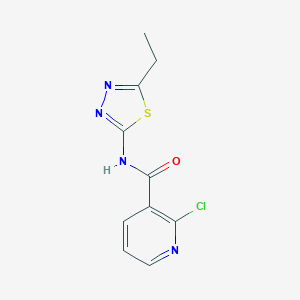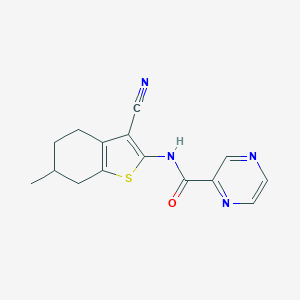
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a 3-methylphenyl group and an N,N-dipropylcarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 3-Methylphenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methylphenyl group.
Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with dipropylamine and a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 2-(3-carboxyphenyl)-N,N-dipropyl-4-quinolinecarboxamide.
Reduction: 2-(3-methylphenyl)-N,N-dipropyl-1,2,3,4-tetrahydroquinolinecarboxamide.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline ring system is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.
相似化合物的比较
Similar Compounds
- 2-(3-methylphenyl)-N,N-dimethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-diethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-dipropyl-3-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H26N2O |
|---|---|
分子量 |
346.5g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-N,N-dipropylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-4-13-25(14-5-2)23(26)20-16-22(18-10-8-9-17(3)15-18)24-21-12-7-6-11-19(20)21/h6-12,15-16H,4-5,13-14H2,1-3H3 |
InChI 键 |
HJJUZTJVSDNPEK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
规范 SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447796.png)
![methyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447797.png)
![Ethyl 6-tert-butyl-2-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447800.png)
![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B447804.png)
![Propyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447805.png)
![Methyl 6-tert-butyl-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447808.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447810.png)

![3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447812.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447813.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447815.png)
![ethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447818.png)
